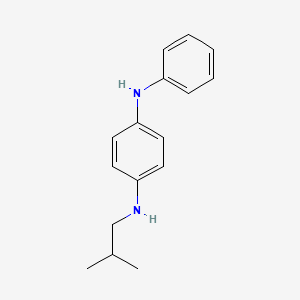
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with an amine group at the 1 and 4 positions, along with a 2-methylpropyl group and a phenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine typically involves a multi-step process starting from benzene derivatives. One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to alkylation and further functionalization to introduce the 2-methylpropyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and Friedel-Crafts alkylation reactions. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted aromatic amines, and various functionalized benzene derivatives .
Aplicaciones Científicas De Investigación
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers
Mecanismo De Acción
The mechanism of action of N1-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in the formation of reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine: shares similarities with other aromatic amines such as aniline, toluidine, and xylidine.
Unique Features: Unlike its counterparts, this compound has a unique combination of substituents that confer distinct chemical and physical properties, making it suitable for specific applications in polymer and pharmaceutical industries
Highlighting Uniqueness
The presence of both 2-methylpropyl and phenyl groups on the benzene ring enhances its reactivity and stability, distinguishing it from other aromatic amines. This unique structure allows for versatile applications and makes it a valuable compound in various research and industrial fields .
Propiedades
Número CAS |
67447-42-1 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-N-(2-methylpropyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-13(2)12-17-14-8-10-16(11-9-14)18-15-6-4-3-5-7-15/h3-11,13,17-18H,12H2,1-2H3 |
Clave InChI |
UQGWMGDVLKILAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


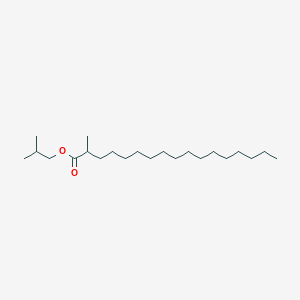


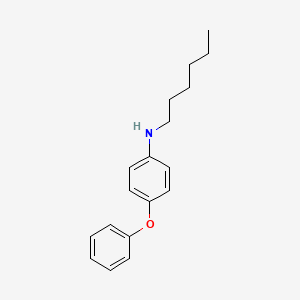
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
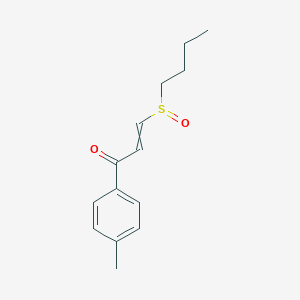


![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
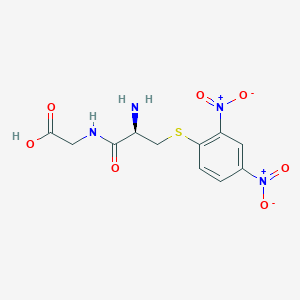

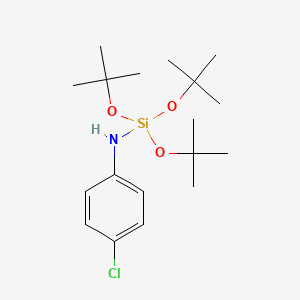
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
